N-(cyclopropylmethyl)-2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyclopropylmethyl)-2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]acetamide, commonly known as CP-154,526, is a selective antagonist of the corticotropin-releasing factor (CRF) receptor. CRF is a neuropeptide that plays a crucial role in the regulation of the body's stress response system. CP-154,526 has been extensively studied for its potential therapeutic applications in various stress-related disorders, such as anxiety, depression, and addiction.
Mecanismo De Acción
CP-154,526 acts as a selective antagonist of the N-(cyclopropylmethyl)-2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]acetamide receptor, which is involved in the regulation of the body's stress response system. N-(cyclopropylmethyl)-2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]acetamide is released in response to stress and activates the hypothalamic-pituitary-adrenal (HPA) axis, leading to the release of cortisol, a stress hormone. CP-154,526 blocks the binding of N-(cyclopropylmethyl)-2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]acetamide to its receptor, thereby inhibiting the activation of the HPA axis and reducing the release of cortisol.
Biochemical and Physiological Effects:
CP-154,526 has been shown to have several biochemical and physiological effects, including the reduction of anxiety-like behaviors, the inhibition of the HPA axis, and the modulation of the brain's reward system. It has also been shown to reduce the expression of stress-induced genes in the brain, suggesting its potential as a neuroprotective agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of CP-154,526 is its selectivity for the N-(cyclopropylmethyl)-2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]acetamide receptor, which allows for more precise targeting of the stress response system. Additionally, CP-154,526 has been extensively studied in animal models, providing a wealth of data on its biochemical and physiological effects. However, one limitation of CP-154,526 is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on CP-154,526. One area of interest is the development of more potent and selective N-(cyclopropylmethyl)-2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]acetamide receptor antagonists that can be used in the treatment of stress-related disorders. Additionally, further research is needed to understand the long-term effects of CP-154,526 on the brain and its potential as a neuroprotective agent. Finally, the potential use of CP-154,526 in combination with other drugs, such as antidepressants, should be explored to determine its efficacy in treating complex psychiatric disorders.
Métodos De Síntesis
CP-154,526 can be synthesized using several methods, including the reaction of N-cyclopropylmethyl-2-aminoacetamide with 1-(2,2-diphenylethyl)-3-(chlorocarbonyl)piperazine in the presence of a base, such as triethylamine, or by the reaction of N-cyclopropylmethyl-2-aminoacetamide with 1-(2,2-diphenylethyl)-3-(4-nitrophenyl)urea in the presence of a reducing agent, such as sodium dithionite.
Aplicaciones Científicas De Investigación
CP-154,526 has been extensively studied for its potential therapeutic applications in various stress-related disorders, such as anxiety, depression, and addiction. It has been shown to block the effects of stress on the brain's reward system, which may be beneficial in the treatment of addiction. Additionally, CP-154,526 has been shown to reduce anxiety-like behaviors in animal models, suggesting its potential as an anxiolytic drug.
Propiedades
IUPAC Name |
N-(cyclopropylmethyl)-2-[1-(2,2-diphenylethyl)-3-oxopiperazin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2/c28-23(26-16-18-11-12-18)15-22-24(29)25-13-14-27(22)17-21(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-10,18,21-22H,11-17H2,(H,25,29)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXNNNPJYHGTOHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)CC2C(=O)NCCN2CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)-2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]acetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.